7-Ethylpteridine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

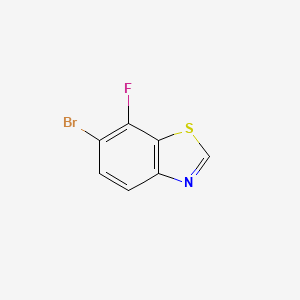

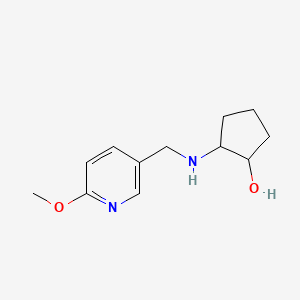

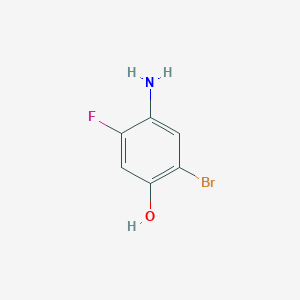

7-Ethylpteridine-2,4-diamine is a chemical compound with the molecular formula C8H10N6 . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of 7-Ethylpteridine-2,4-diamine consists of 10 Hydrogen atoms, 8 Carbon atoms, and 6 Nitrogen atoms . It contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .科学的研究の応用

Antifolate Agents and DHFR Inhibitors

A study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates, utilizing derivatives of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, as potential inhibitors of dihydrofolate reductase (DHFR). The classical compound showed significant inhibition of human DHFR and demonstrated potent antitumor activity, highlighting its potential in cancer therapy (Gangjee et al., 2007).

Membrane Sensors for Metal Ions

Saleh et al. (2001) reported the development of a poly(vinyl chloride) matrix membrane sensor incorporating a thiadiazole derivative for the selective determination of aluminum(III) ions. The sensor exhibited good potentiometric response and selectivity, suggesting its application in environmental monitoring and industrial processes (Saleh et al., 2001).

Structural and Theoretical Analysis

Aktan et al. (2017) conducted combined spectroscopic, XRD crystal structure, and DFT studies on 2-(ethylthio)pyrimidine-4,6-diamine. This research provided insights into the molecular structure and electronic properties of the compound, facilitating its application in the development of new materials and chemical sensors (Aktan et al., 2017).

Metal-Catalysed Diamination Reactions

Research by Cardona and Goti (2009) highlighted the importance of 1,2-diamine motifs in natural products and pharmaceuticals, investigating metal-catalysed diamination reactions. These reactions are crucial for the synthesis of complex molecules, underscoring the role of diamine derivatives in medicinal chemistry and drug development (Cardona & Goti, 2009).

Fluorescence Sensors and Schiff Bases

Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine, for the development of highly selective and sensitive fluorescence sensors for Cu(2+) detection. These sensors have applications in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Graphene Oxide Framework Membranes

Hung et al. (2014) explored the use of diamine monomers for cross-linking graphene oxide, creating composite membranes with varied d-spacing for ethanol–water mixture separation. This study demonstrates the potential of diamine-functionalized materials in filtration and separation technologies (Hung et al., 2014).

特性

IUPAC Name |

7-ethylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFFEPQMXZMVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=NC(=NC2=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethylpteridine-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)

![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)